Part 1: Core Directive - Unveiling the Fundamentals of 1-Methylcyclopropanol
Part 1: Core Directive - Unveiling the Fundamentals of 1-Methylcyclopropanol
<1-Methylcyclopropanol: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Methylcyclopropanol is a fascinating and synthetically useful small-ring alcohol. Its structure, which features a highly strained cyclopropane ring, imparts unique chemical properties that have made it a molecule of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of 1-Methylcyclopropanol, covering its core properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.
A thorough understanding of the fundamental properties of 1-Methylcyclopropanol is the cornerstone of its effective and safe utilization in a laboratory setting.
Chemical Identity
-
Systematic IUPAC Name : 1-methylcyclopropan-1-ol[5]
-
Common Synonyms : 1-Methyl-1-cyclopropanol, Cyclopropanol, 1-methyl-[2][4]
Physicochemical Properties
The physical and chemical characteristics of 1-Methylcyclopropanol are crucial for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Appearance | Colorless liquid or white crystalline powder | [1][4] |
| Boiling Point | 83.9 ± 8.0 °C at 760 Torr | [3][4][7] |
| Density | 1.050 ± 0.06 g/cm³ at 20 °C | [3][4][7] |
| Flash Point | 18.6 ± 10.9 °C | [4][7] |
| pKa | 15.38 ± 0.20 (Predicted) | [3][4] |
| Refractive Index | n20/D 1.414 | [1][4][7] |
| Solubility | Readily soluble in water (173 g/L at 25 °C) | [8] |
Part 2: Scientific Integrity & Logic - Synthesis, Reactivity, and Mechanistic Insights
As a senior application scientist, it is imperative to not only describe protocols but to explain the underlying principles that govern the synthesis and reactivity of 1-Methylcyclopropanol.
Synthesis of 1-Methylcyclopropanol: The Kulinkovich Reaction
The Kulinkovich reaction stands as a primary and efficient method for the synthesis of 1-Methylcyclopropanol.[9][10][11] This reaction involves the treatment of an ester, such as methyl acetate, with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[12]
Detailed Experimental Protocol:
-
Catalyst Preparation: In a flame-dried, inert-atmosphere flask, titanium(IV) isopropoxide is dissolved in an anhydrous solvent like diethyl ether.
-
Grignard Addition: A solution of ethylmagnesium bromide in diethyl ether is added dropwise to the titanium catalyst solution. This generates the active dialkyldialkoxytitanium reagent.[12]
-
Ester Introduction: Methyl acetate is then added slowly to the reaction mixture.
-
Reaction Progression: The reaction is stirred, typically at room temperature, until completion. The mechanism is believed to involve the formation of a titanacyclopropane intermediate.[12]
-
Aqueous Workup: The reaction is carefully quenched with water.
-
Purification: The product is isolated and purified, often by distillation, to yield 1-Methylcyclopropanol.
Causality and Trustworthiness in the Protocol:
-
Inert Atmosphere: The organometallic reagents are highly sensitive to air and moisture, necessitating an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.
-
Anhydrous Conditions: The use of anhydrous solvents is critical as water will react with and destroy the Grignard reagent and the titanium catalyst.
-
Catalyst Choice: While titanium(IV) isopropoxide is commonly used, other titanium alkoxides like titanium tetramethoxide or titanium tetra(2-ethyl)hexyloxide have been investigated to minimize side product formation and simplify purification.[9][13][14]
-
Self-Validation: The progress of the reaction can be monitored by techniques such as gas chromatography to ensure the complete consumption of starting materials and the formation of the desired product.
Caption: Synthesis of 1-Methylcyclopropanol via the Kulinkovich Reaction.
Reactivity Profile: The Influence of Ring Strain
The chemical behavior of 1-Methylcyclopropanol is largely dictated by the significant ring strain inherent in the three-membered cyclopropane ring. This strain makes the ring susceptible to opening under various conditions, providing a pathway to a diverse range of molecular architectures.
Ring-Opening Reactions:
1-Methylcyclopropanol can undergo ring-opening reactions, particularly under oxidative conditions, to generate β-keto radicals.[15][16][17] These reactive intermediates can then be trapped in tandem cyclization reactions to form more complex molecules like phenanthridines and oxindoles.[15]
Caption: Oxidative Ring-Opening and Tandem Cyclization of 1-Methylcyclopropanol.
Part 3: Visualization & Formatting - Applications in Drug Discovery
The unique structural features of the cyclopropyl group make it a valuable motif in medicinal chemistry.
The Cyclopropyl Group as a Bioisostere
In drug design, the cyclopropyl group is often employed as a bioisosteric replacement for other chemical groups. Its rigid nature can lock a molecule into a specific conformation, which can lead to enhanced binding affinity with a biological target.
Enhancing Metabolic Stability
A key advantage of incorporating a cyclopropyl ring into a drug candidate is the potential for increased metabolic stability. The carbon-hydrogen bonds in a cyclopropane ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains.[18] This can lead to a longer half-life of the drug in the body.
Impact on Physicochemical Properties
The introduction of a cyclopropyl group can also modulate a drug's physicochemical properties, such as its lipophilicity and aqueous solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Applications of Cyclopropyl-Containing Drugs:
The cyclopropyl motif is present in a number of FDA-approved drugs, highlighting its importance in modern medicine.[19][20]
Safety Information
1-Methylcyclopropanol is a flammable liquid and vapor.[1][6][8][21] It is harmful if swallowed and can cause serious eye damage.[1][6][8] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound, and it should be used in a well-ventilated area.[21][22]
References
- Wright, S. W., Darout, E., & Stevens, B. D. (2009).
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Home Sunshine Pharma. 1-methylcyclopropan-1-ol CAS 29526-99-6. [Link]
- Patel, M., & Goyal, A. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
PubMed. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. [Link]
-
Wikipedia. Kulinkovich reaction. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubChem. 1-Methylcyclopropan-1-ol. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]
-
PubMed Central. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]
-
Wikipedia. Methylcyclopropane. [Link]
-
Beilstein Journals. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]
- Google Patents. Method for preparing 1-methyl cyclopropane carboxylic acid.
-
PubMed Central. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]
-
Penn State. New, simple and accessible method creates potency-increasing structure in drugs. [Link]
Sources
- 1. 1-メチルシクロプロパノール | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Methylcyclopropan-1-ol | 29526-99-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 1-methylcyclopropan-1-ol CAS 29526-99-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1-Methylcyclopropanol 85% | CAS: 29526-99-6 | AChemBlock [achemblock.com]
- 6. 1-Methylcyclopropan-1-ol | C4H8O | CID 11564466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Cyclopropanol synthesis [organic-chemistry.org]
- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 13. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction | Minakem [minakem.com]
- 14. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 17. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. scientificupdate.com [scientificupdate.com]
- 20. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 21. fishersci.com [fishersci.com]
- 22. static.cymitquimica.com [static.cymitquimica.com]


